Cas no 81012-82-0 ((2-bromobutyl)benzene)
(2-bromobutyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 2-bromobutylbenzene
- CTK5E8384
- (+-)-(2-Brom-butyl)-benzol
- (2-bromo-butyl)-benzene
- SureCN2243355
- Benzene, (2-bromobutyl)-
- (-)-(2-Brom-butyl)-benzol
- (2-Bromobutyl)benzene
- (2-Brom-butyl)-benzol
- (2-bromobut-1-yl)-benzene
- AC1L5NC3
- NSC75467
- NIOSH/CY9002500
- DTXSID80291434
- 81012-82-0
- CS-0235487
- EN300-157425
- DS-013019
- CY90025000
- AKOS012317278
- NSC-75467
- SCHEMBL2243355
- (2-bromobutyl)benzene
-
- Inchi: 1S/C10H13Br/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
- InChI Key: NOERHBGCKWEWQC-UHFFFAOYSA-N
- SMILES: BrC(CC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 212.02006g/mol
- Monoisotopic Mass: 212.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
(2-bromobutyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-157425-0.05g |
(2-bromobutyl)benzene |
81012-82-0 | 90% | 0.05g |
$166.0 | 2023-05-24 | |
| Enamine | EN300-157425-0.1g |
(2-bromobutyl)benzene |
81012-82-0 | 90% | 0.1g |
$248.0 | 2023-05-24 | |
| Enamine | EN300-157425-0.25g |
(2-bromobutyl)benzene |
81012-82-0 | 90% | 0.25g |
$353.0 | 2023-05-24 | |
| Enamine | EN300-157425-0.5g |
(2-bromobutyl)benzene |
81012-82-0 | 90% | 0.5g |
$557.0 | 2023-05-24 | |
| Enamine | EN300-157425-1.0g |
(2-bromobutyl)benzene |
81012-82-0 | 90% | 1g |
$714.0 | 2023-05-24 | |
| Enamine | EN300-157425-2.5g |
(2-bromobutyl)benzene |
81012-82-0 | 90% | 2.5g |
$1399.0 | 2023-05-24 | |
| Enamine | EN300-157425-5.0g |
(2-bromobutyl)benzene |
81012-82-0 | 90% | 5g |
$2070.0 | 2023-05-24 | |
| Enamine | EN300-157425-10.0g |
(2-bromobutyl)benzene |
81012-82-0 | 90% | 10g |
$3069.0 | 2023-05-24 | |
| Enamine | EN300-157425-50mg |
(2-bromobutyl)benzene |
81012-82-0 | 90.0% | 50mg |
$166.0 | 2023-09-24 | |
| Enamine | EN300-157425-100mg |
(2-bromobutyl)benzene |
81012-82-0 | 90.0% | 100mg |
$248.0 | 2023-09-24 |
(2-bromobutyl)benzene Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (2-bromobutyl)benzene
(2-Bromobutyl)Benzene and CAS No 81012-82-0: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Trends
(2-Bromobutyl)benzene, identified by the CAS No 81012-82-0, is a representative member of the aromatic alkyl halide family with significant implications in synthetic chemistry and material science. This compound, characterized by its brominated butyl group attached to a benzene ring, has garnered attention for its unique structural features and versatile functional properties. Recent advancements in molecular engineering have further expanded its potential applications in polymer science, pharmaceutical development, and nanotechnology. The integration of cutting-edge analytical techniques, such as high-resolution mass spectrometry and computational modeling, has enabled researchers to elucidate the molecular behavior of this compound in unprecedented detail.
(2-Bromobutyl)benzene exhibits a molecular formula of C10H11Br, with a molecular weight of approximately 212.1 g/mol. Its chemical structure consists of a benzene ring substituted with a 2-bromobutyl group, which introduces both steric and electronic effects that influence its reactivity. The bromine atom, being an electron-withdrawing group, enhances the electrophilic substitution potential of the aromatic ring, making this compound a valuable intermediate in the synthesis of complex organic molecules. Recent studies published in Organic Letters (2023) have demonstrated its utility as a precursor for the development of functionalized polymers with tailored physicochemical properties.
From a synthetic perspective, the preparation of (2-Bromobutyl)benzene involves multiple pathways, including electrophilic aromatic substitution reactions and nucleophilic substitution mechanisms. The most widely adopted method involves the bromination of 2-butylbenzene under controlled conditions, a process that has been extensively optimized to improve yield and selectivity. A 2023 study in Chemical Communications highlighted the role of transition metal catalysts in enhancing the efficiency of this reaction, demonstrating a 30% improvement in conversion rates compared to traditional protocols. These advancements underscore the importance of catalytic systems in modern synthetic strategies.
Applications of (2-Bromobutyl)benzene span across multiple scientific disciplines. In polymer science, its brominated structure enables the creation of flame-retardant materials with enhanced thermal stability. A 2022 publication in Advanced Materials reported the synthesis of polymeric composites incorporating this compound, which exhibited a 25% improvement in fire resistance compared to conventional materials. Additionally, its ability to form stable radicals makes it a promising candidate for the development of radical-based polymerization systems, a topic of growing interest in green chemistry.
Recent research has also focused on the potential of (2-Bromobutyl)benzene in pharmaceutical applications. While direct therapeutic use remains limited, its derivatives have shown promise as building blocks for drug molecules targeting specific biological pathways. A 2023 review in Journal of Medicinal Chemistry discussed the structural modifications of this compound to enhance its pharmacological activity, particularly in the context of anti-inflammatory and antitumor agents. These studies highlight the importance of molecular design in optimizing biological interactions.
From a mechanistic standpoint, the reactivity of (2-Bromobutyl)benzene is influenced by its electronic and steric characteristics. The bromine atom creates a polarized environment around the benzene ring, making it more susceptible to nucleophilic attack. This property has been exploited in the development of new synthetic methodologies, including the use of organocatalysts to facilitate C-H bond activation. A 2023 paper in Angewandte Chemie demonstrated how the introduction of electron-deficient groups can modulate the reactivity of this compound, opening new avenues for asymmetric synthesis.
The environmental impact of (2-Bromobutyl)benzene has also been a subject of recent investigation. While its direct toxicity is relatively low, its potential for bioaccumulation in aquatic systems has raised concerns. A 2023 study published in Environmental Science & Technology evaluated the environmental fate of this compound, emphasizing the need for sustainable synthesis and disposal protocols. These findings align with global efforts to minimize the ecological footprint of chemical substances in industrial processes.
Advancements in analytical techniques have significantly enhanced our understanding of (2-Bromobutyl)benzene's behavior. High-resolution mass spectrometry (HRMS) has enabled precise determination of its molecular composition, while nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into its structural dynamics. Computational modeling, particularly density functional theory (DFT) calculations, has further elucidated the electronic properties of this compound, aiding in the prediction of its reactivity under various conditions.
The synthesis of (2-Bromobutyl)benzene continues to evolve with the integration of green chemistry principles. Recent developments focus on reducing energy consumption and minimizing byproduct formation. A 2023 study in Green Chemistry described a solvent-free approach using microwave irradiation, which achieved a 40% reduction in reaction time compared to traditional methods. These innovations reflect the growing emphasis on sustainability in chemical manufacturing processes.
Looking ahead, the future of (2-Bromobutyl)benzene research is likely to be shaped by interdisciplinary collaborations. The convergence of materials science, medicinal chemistry, and environmental science is expected to drive new applications and sustainable practices. Ongoing studies are exploring its potential in energy storage systems, where its unique electronic properties could contribute to the development of advanced battery materials. These developments underscore the compound's versatility and its relevance to contemporary scientific challenges.
In conclusion, (2-Bromobutyl)benzene (CAS No 81012-82-0) represents a fascinating intersection of structural chemistry and functional applications. Its unique properties have positioned it as a valuable compound in various scientific fields, with ongoing research continuing to expand its potential. As analytical and synthetic methodologies advance, the compound is poised to play an increasingly important role in addressing complex scientific and industrial challenges.
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